molecular formula C13H13N3O2S B098051 4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide CAS No. 18708-54-8

4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide

Cat. No.: B098051
CAS No.: 18708-54-8
M. Wt: 275.33 g/mol
InChI Key: KOMGZBDEMFXTHU-UHFFFAOYSA-N
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Description

4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C13H13N3O2S and a molecular weight of 275.33 g/mol. This compound is characterized by the presence of a pyridine ring, a benzene ring, and a sulfonohydrazide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-4-carbaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its sulfonohydrazide group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzene-1-sulfonamide

Uniqueness

4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is unique due to its combination of a sulfonohydrazide group with a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

18708-54-8

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C13H13N3O2S/c1-11-2-4-13(5-3-11)19(17,18)16-15-10-12-6-8-14-9-7-12/h2-10,16H,1H3

InChI Key

KOMGZBDEMFXTHU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=NC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2

Synonyms

4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide

Origin of Product

United States

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